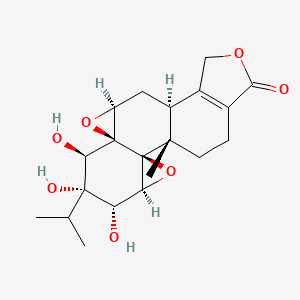
Epi-triptolide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-triptolide is a derivative of triptolide, a diterpene triepoxide isolated from the roots of the Chinese herb Tripterygium wilfordii Hook F. Triptolide and its derivatives, including this compound, have garnered significant attention due to their potent biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of epi-triptolide involves multiple steps, starting from triptolide. The process typically includes selective epoxidation and functional group modifications to achieve the desired stereochemistry. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and catalysts such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Epi-triptolide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the epoxide groups, leading to different stereoisomers.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols under basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives with potential therapeutic applications .
Aplicaciones Científicas De Investigación
Epi-triptolide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential in treating autoimmune diseases, cancers, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mecanismo De Acción
Epi-triptolide exerts its effects through multiple molecular targets and pathways:
Inhibition of NF-κB: this compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting apoptosis.
Modulation of HSP70: It decreases the expression of heat shock protein 70 (HSP70), leading to increased cellular stress and apoptosis.
Calcium Release: this compound affects calcium release, contributing to its cytotoxic effects on cancer cells
Comparación Con Compuestos Similares
Epi-triptolide is compared with other similar compounds, such as:
Triptolide: The parent compound with similar biological activities but higher toxicity.
Celastrol: Another compound from Tripterygium wilfordii Hook F. with anti-inflammatory and anticancer properties.
Tripdiolide: A derivative with distinct pharmacological profiles
Uniqueness: this compound stands out due to its balanced profile of potent biological activities and relatively lower toxicity compared to its parent compound, triptolide .
Propiedades
Fórmula molecular |
C20H26O7 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
(1S,2S,4S,5S,6S,7R,8S,10S,12S)-5,6,7-trihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one |
InChI |
InChI=1S/C20H26O7/c1-8(2)18(24)13(21)14-20(27-14)17(3)5-4-9-10(7-25-15(9)22)11(17)6-12-19(20,26-12)16(18)23/h8,11-14,16,21,23-24H,4-7H2,1-3H3/t11-,12-,13-,14-,16+,17-,18-,19+,20+/m0/s1 |
Clave InChI |
DYVDZVMUDBCZSA-CIVMWXNOSA-N |
SMILES isomérico |
CC(C)[C@@]1([C@H]([C@H]2[C@@]3(O2)[C@]4(CCC5=C([C@@H]4C[C@H]6[C@]3([C@@H]1O)O6)COC5=O)C)O)O |
SMILES canónico |
CC(C)C1(C(C2C3(O2)C4(CCC5=C(C4CC6C3(C1O)O6)COC5=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


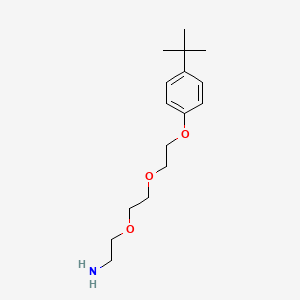

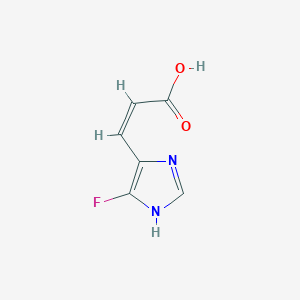

![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)

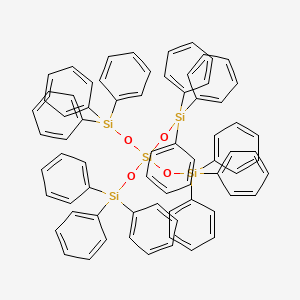
![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
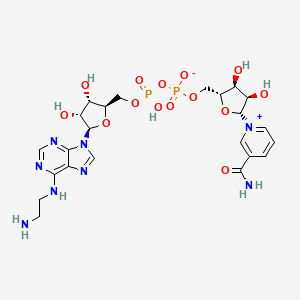
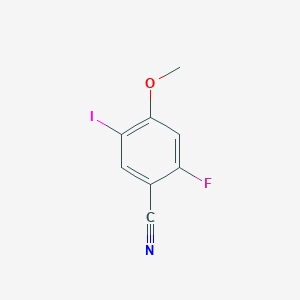
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

